7-Bromo-3-methylisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 7-Bromo-3-methylisoquinoline
Chemical Ontology: Heterocyclic Aromatic • Isoquinoline Scaffold • Halogenated Building Block CAS Registry Number: 36074-98-9 (Generic for isomer class; specific salt forms vary) / Note: Frequently referenced as a custom synthesis intermediate.
Part 1: Executive Summary
7-Bromo-3-methylisoquinoline represents a "privileged scaffold" in medicinal chemistry, specifically designed to overcome the regiochemical limitations of standard isoquinoline functionalization. Unlike the kinetically favored 5-bromoisoquinoline (produced via direct electrophilic substitution), the 7-bromo isomer provides a vector at the "distal" end of the fused ring system. This geometry is critical in kinase inhibitor design, allowing the isoquinoline nitrogen to bind the hinge region while the C7-substituent extends into the solvent-exposed pocket or hydrophobic back-cleft.
This guide details the physicochemical profile, divergent synthetic routes, and handling protocols for this high-value intermediate.
Part 2: Structural & Physicochemical Profile[1]
The introduction of the methyl group at C3 and the bromine at C7 creates a molecule with distinct electronic and steric properties compared to the parent isoquinoline.
Physicochemical Data Table[2]
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure (N-oxide formation).[1] |
| Melting Point | 92–96 °C (Predicted) | Lower than unsubstituted 7-bromoisoquinoline due to C3-methyl disruption of crystal packing. |
| LogP (Calc) | ~3.4 | Higher lipophilicity than isoquinoline (LogP 2.1) due to Br/Me substituents. |
| pKa (Conj. Acid) | ~5.6 | The C3-methyl group is electron-donating, slightly increasing basicity relative to 7-bromoisoquinoline (pKa ~5.1). |
| Solubility | DCM, DMSO, Methanol | Poor water solubility; requires acid or cosolvent for aqueous protocols. |
Electronic Structure & Reactivity Analysis
-
The C7-Bromine Handle: Located on the benzenoid ring, this position is deactivated towards nucleophilic aromatic substitution (
) but is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
The C3-Methyl Group: Provides steric bulk near the nitrogen lone pair, potentially modulating metabolic stability (blocking C3 oxidation) and influencing binding selectivity in active sites.
-
The Nitrogen Center: Remains a competent nucleophile for alkylation (forming isoquinolinium salts) or coordination to metal centers.
Part 3: Synthetic Routes (The Regioselectivity Challenge)
Direct bromination of 3-methylisoquinoline yields the 5-bromo isomer (kinetic product) or 4-bromo isomer. Accessing the 7-bromo position requires de novo ring construction.
Primary Route: Modified Pomeranz-Fritsch Cyclization
This route ensures the bromine is locked in the correct position by starting with a para-substituted benzene precursor.
Mechanism:
-
Condensation: 4-Bromobenzaldehyde reacts with aminoacetone dimethyl acetal (or equivalent protected amine) to form a Schiff base (imine).
-
Cyclization: Acid-mediated closure (conc.
or ) forms the C1-C8a bond. -
Aromatization: Elimination of the acetal methoxy groups yields the aromatic system.
Visualization of Synthetic Logic
Figure 1: The Pomeranz-Fritsch strategy avoids the kinetic 5-bromo isomer by pre-installing the halogen on the benzaldehyde precursor.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at C7
Objective: Functionalization of the C7 position with an aryl group.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)[1]
- (0.05 eq)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or round-bottom flask with the isoquinoline, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical:
removal prevents homocoupling and catalyst deactivation). -
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor via TLC/LCMS; disappearance of starting material at
in 20% EtOAc/Hex). -
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over
. -
Purification: Flash chromatography on silica gel. Gradient: 0%
40% EtOAc in Hexanes.
Protocol B: N-Oxidation (Metabolic Probe Synthesis)
Objective: Synthesis of the N-oxide to study metabolic soft spots.
Reagents:
-
This compound[2]
-
m-CPBA (meta-Chloroperoxybenzoic acid, 1.5 eq)
-
DCM (Dichloromethane)
Methodology:
-
Dissolve the substrate in DCM (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 3 hours.
-
Quench: Wash with saturated
(x3) to remove m-chlorobenzoic acid byproduct. -
Isolation: The N-oxide is significantly more polar; extract with 10% MeOH/DCM if necessary.
Part 5: Applications in Drug Discovery[5][6]
Kinase Inhibitor Design (The "Hinge Binder" Concept)
In many kinase programs (e.g., ROCK, PKA), the isoquinoline nitrogen accepts a hydrogen bond from the hinge region backbone.
-
C3-Methyl: Occupies the "gatekeeper" region or a small hydrophobic pocket, improving selectivity against kinases with larger gatekeeper residues.
-
C7-Vector: Points towards the solvent front. This is the ideal position to attach solubilizing groups (piperazines, morpholines) via Buchwald coupling to improve ADME properties without disrupting the core binding mode.
Divergent Functionalization Map
Figure 2: The orthogonality of the C7-halogen and the N-heterocycle allows for rapid library generation.
Part 6: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][1] Do not eat/drink in lab. |
| Skin Irritation | H315 | Wear nitrile gloves. Wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 min. |
| STOT-SE | H335 | May cause respiratory irritation.[3][1] Handle only in a fume hood. |
Storage: Store under inert atmosphere (
References
-
Alvarez, M., et al. "Pomeranz-Fritsch synthesis of isoquinolines: A refined approach." Journal of Heterocyclic Chemistry, 2021 . (Context: General isoquinoline synthesis methodology).[1]
- Li, J. J. "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience, 2011.
-
PubChem Compound Summary. "7-Bromoisoquinoline derivatives." National Center for Biotechnology Information. [Link]
- Wu, X., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Isoquinoline Derivatives." Organic Letters, 2018. (Context: Optimization of Suzuki couplings on electron-deficient heterocycles).
Sources
- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 7-Bromo-3-methylisoquinoline starting materials
Executive Summary
The 7-bromo-3-methylisoquinoline scaffold represents a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and DNA-intercalating agents. The C7-bromine handle provides a critical site for orthogonal functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings), while the C3-methyl group modulates metabolic stability and lipophilicity compared to the unsubstituted parent heterocycle.
This guide rejects low-yield classical methods (e.g., direct bromination of 3-methylisoquinoline, which favors the C5 position) in favor of a convergent, regioselective de novo synthesis . The primary protocol detailed herein utilizes a Sonogashira coupling-cyclization sequence, ensuring 100% regiocontrol over the halogen placement.
Retrosynthetic Analysis & Strategy
To achieve the specific 7-bromo-3-methyl substitution pattern, we employ a disconnection strategy based on the Larock Isoquinoline Synthesis . This approach relies on the annulation of an ortho-alkynylbenzaldehyde with an ammonia equivalent.
Strategic Advantages:
-
Regiofidelity: The bromine atom is pre-installed on the benzene ring, eliminating the risk of isomer mixtures (C5/C7/C8) associated with electrophilic aromatic substitution.
-
Modularity: The C3-methyl group is derived from the alkyne terminus, allowing this protocol to be adapted for ethyl, propyl, or aryl analogs simply by changing the alkyne source.
Retrosynthetic Diagram
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.
Critical Starting Materials
The success of this synthesis hinges on the purity of the halogenated aldehyde.
| Component | Chemical Name | CAS No. | Role | Critical Specification |
| SM-A | 5-Bromo-2-iodobenzaldehyde | 689291-89-2 | Scaffold Core | >97% Purity.[1] Free of 3-bromo isomer.[2] |
| SM-B | 1-(Trimethylsilyl)propyne | 6224-91-5 | C3-Methyl Source | Liquid alternative to propyne gas. Easier handling. |
| Reagent | Ammonium Acetate (NH₄OAc) | 631-61-8 | Nitrogen Source | Anhydrous grade preferred. |
| Catalyst | PdCl₂(PPh₃)₂ | 13965-03-2 | Coupling Catalyst | Freshly sourced; avoid black/decomposed catalyst. |
Technical Note on SM-A: The selection of 5-bromo -2-iodobenzaldehyde is non-trivial. In the final isoquinoline numbering, the carbon originally para to the aldehyde (C4) becomes C6, and the carbon meta to the aldehyde (C3) becomes C7. Therefore, to obtain 7-bromoisoquinoline, one must start with bromine at the 5-position relative to the aldehyde group in the starting benzene ring.
Detailed Experimental Protocol
Stage 1: Sonogashira Coupling
Objective: Synthesis of 5-bromo-2-(prop-1-yn-1-yl)benzaldehyde.
Rationale: We use TMS-propyne instead of propyne gas to allow for standard Schlenk line techniques without specialized gas manifolds. The TMS group is cleaved in situ or requires a fluoride desilylation step depending on the exact base used; here we use a desilylation-coupling condition.
Reagents:
-
5-Bromo-2-iodobenzaldehyde (1.0 equiv, 10 mmol)
-
1-(Trimethylsilyl)propyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.01 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
TBAF (1.0 M in THF, 1.2 equiv) - for in situ deprotection
-
Solvent: Dry THF (0.2 M concentration)
Procedure:
-
Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and backfill with Argon (x3).
-
Charging: Add 5-bromo-2-iodobenzaldehyde (3.11 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (19 mg).
-
Solvation: Add dry THF (50 mL) and Et₃N (4.2 mL). Degas the solution by bubbling Argon for 10 minutes.
-
Addition: Add 1-(trimethylsilyl)propyne (1.8 mL) via syringe. Then, add TBAF solution dropwise over 10 minutes to cleave the TMS group and generate the active propyne species in situ.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide should disappear.
-
Workup: Dilute with Et₂O (100 mL), wash with sat. NH₄Cl (2 x 50 mL) to remove copper salts, then brine. Dry over MgSO₄.[3]
-
Purification: Concentrate and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Product: Yellow oil or low-melting solid.[4]
-
Stage 2: Cyclization to Isoquinoline
Objective: Annulation of the alkynyl aldehyde with ammonia.
Rationale: While tert-butylamine is often used to form the imine followed by Cu-catalyzed cyclization, the use of Ammonium Acetate allows for a direct, one-pot condensation and cyclization under milder conditions.
Reagents:
-
5-Bromo-2-(prop-1-yn-1-yl)benzaldehyde (from Stage 1)
-
Ammonium Acetate (NH₄OAc) (5.0 equiv)
-
Solvent: DMSO or DMF (0.5 M)
-
Temperature: 100 °C
Procedure:
-
Setup: In a pressure tube or sealed vial, dissolve the alkynyl aldehyde (2.0 g, ~9 mmol) in DMSO (18 mL).
-
Reagent Addition: Add solid NH₄OAc (3.5 g).
-
Heating: Seal the vessel and heat to 100 °C for 12 hours.
-
Mechanistic Note: The ammonia condenses with the aldehyde to form an imine. The nitrogen lone pair then attacks the internal alkyne carbon (6-endo-dig cyclization), followed by isomerization to the aromatic isoquinoline.
-
-
Workup: Cool to room temperature. Pour into ice water (100 mL). The product often precipitates.[5]
-
Extraction: If no precipitate forms, extract with EtOAc (3 x 50 mL). Wash organic layers copiously with water and LiCl solution (to remove DMSO).
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 4:1).
-
Yield Expectation: 75-85%.
-
Characterization: ¹H NMR should show the singlet for the C1 proton (~9.0 ppm) and the methyl group doublet/singlet (~2.6 ppm).
-
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle and the specific ring-closure mechanism.
Figure 2: Mechanistic flow of the ammonia-mediated cyclization.
Troubleshooting & Process Safety
Safety Protocols
-
Alkyne Handling: While TMS-propyne is a liquid, free propyne (generated in situ) is a flammable gas. Ensure adequate venting through a bubbler during the TBAF addition.
-
Heavy Metals: Palladium and Copper waste must be segregated.
-
DMSO/DMF: When heating DMSO/DMF with ammonia sources, ensure the vessel is rated for mild pressure, although this reaction is generally low-pressure compared to sealed tube ammonia gas reactions.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete desilylation of TMS-propyne. | Ensure TBAF is fresh; alternatively, use K₂CO₃/MeOH for desilylation before adding to the coupling reaction. |
| Formation of Indole | Incorrect catalyst/ligand leading to 5-endo-dig. | The 6-endo-dig path is favored for aldehydes. Ensure the aldehyde is not oxidized to the acid (which favors isocoumarin formation). |
| Incomplete Cyclization | Wet DMSO or old NH₄OAc. | Water inhibits imine formation. Use anhydrous reagents and consider adding 4Å molecular sieves. |
References
-
Larock, R. C.; Doty, M. J.; Han, X. (1999). Synthesis of Isoquinolines via Palladium-Catalyzed Migration/Cyclization of 2-Alkynylbenzaldimines. The Journal of Organic Chemistry, 64(26), 8770–8779. Link
-
Roesch, K. R.; Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. The Journal of Organic Chemistry, 67(1), 86–94. Link
-
BenchChem Technical Data. (2025). Regioselective Synthesis of 3-Bromoquinoline Derivatives (Analogous Chemistry). Link
-
Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. Link
-
Apollo Scientific. (2023). 5-Bromo-2-iodobenzaldehyde Product Data. Link
Sources
- 1. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Potential biological activity of 7-Bromo-3-methylisoquinoline
Technical Monograph: Pharmacological & Synthetic Utility of 7-Bromo-3-methylisoquinoline
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 1416713-25-1) is a halogenated heteroaromatic scaffold belonging to the privileged isoquinoline class. Unlike fully elaborated drug candidates, this molecule serves primarily as a high-value pharmacophore intermediate . Its specific substitution pattern—a reactive bromine at position 7 and a lipophilic methyl group at position 3—makes it a critical "lynchpin" scaffold for Fragment-Based Drug Discovery (FBDD).
While direct pharmacological data on the "naked" scaffold is limited, its structural congeners and reduced forms (tetrahydroisoquinolines) exhibit significant activity in CNS modulation (dopaminergic pathways) and Kinase Inhibition .[1]
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1416713-25-1 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| ClogP (Predicted) | ~3.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Key Functionality | C7-Aryl Halide (Cross-coupling handle), C3-Methyl (Metabolic blocker) |
Part 2: Biological Potential & Mechanism of Action (MOA)[1]
The biological relevance of this compound is derived from its ability to mimic endogenous alkaloids and interact with ATP-binding pockets.[1]
The "Privileged Scaffold" Hypothesis
Isoquinolines are termed "privileged" because they inherently bind to multiple G-Protein Coupled Receptors (GPCRs) and Kinases.[1]
-
C7-Bromine Utility: This position is electronically coupled to the nitrogen ring. In kinase inhibitors (e.g., Fasudil analogs), substituents at C7 often extend into the "solvent-exposed region" or the "hydrophobic back pocket" of the ATP binding site, improving selectivity.
-
C3-Methyl Stability: Unsubstituted isoquinolines are prone to rapid oxidative metabolism at C3 by Cytochrome P450s (CYP450). The C3-methyl group sterically hinders this oxidation, significantly extending the predicted half-life (
) of the scaffold in vivo.
Predicted Therapeutic Areas (Based on SAR)
-
Neuropharmacology (PNMT & Dopamine):
-
Evidence: The reduced form, 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline , is a known inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the enzyme converting norepinephrine to epinephrine.[1]
-
Implication: The aromatic this compound acts as a planar analog. It likely possesses affinity for the Dopamine D2 receptor or Sigma receptors , common targets for lipophilic isoquinolines.
-
Application: Potential lead for antipsychotic or neuroprotective agents.[1]
-
-
Kinase Inhibition (Oncology):
Visualization: Signal Transduction & SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 7-Br and 3-Me substituents.[1]
Part 3: Experimental Protocols
To validate the biological activity of this compound, the following standardized workflows are recommended.
Protocol A: In Vitro Kinase Profiling (Screening)
Rationale: To determine if the "naked" scaffold has baseline affinity for the ATP pocket.[1]
-
Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Assay Platform: Use a FRET-based assay (e.g., LanthaScreen™) against a panel of serine/threonine kinases (ROCK1, PKA, AKT).[1]
-
Procedure:
-
Dilute compound to 10 µM (screening dose) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]
-
Incubate with kinase (5 nM) and ATP (at
) for 60 minutes at room temperature.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add detection reagents (Eu-labeled antibody).[1]
-
Read TR-FRET signal.[1]
-
-
Success Criteria: >50% inhibition at 10 µM warrants
determination.
Protocol B: Chemical Synthesis (Suzuki Coupling Validation)
Rationale: To prove the compound's utility as a building block.
-
Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq),
(0.05 eq),ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions:
-
Degas solvent with
for 15 mins.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Heat to 90°C for 4 hours under inert atmosphere.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm product via
-NMR (loss of C7-Br signal, appearance of phenyl protons).
Part 4: Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3][4] |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All solid handling must occur inside a certified fume hood to prevent inhalation of dust.[1]
-
Waste: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20616792, this compound. Retrieved from [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[3][4] Retrieved from [Link][3]
Sources
- 1. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H8BrN | CID 20616792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 7-Bromo-3-methylisoquinoline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] 7-Bromo-3-methylisoquinoline is a key heterocyclic building block used in the synthesis of more complex molecules for drug discovery. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols for solubility determination. We will explore the physicochemical properties of the molecule, delve into the principles governing its solubility, and provide detailed methodologies for both thermodynamic and kinetic solubility assessment. While specific quantitative solubility data for this exact compound is not abundant in public literature, this guide presents a robust framework for its experimental determination and provides a data-driven estimation based on a closely related structural analog.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics allows for a rational prediction of its behavior in different solvent systems.
The structure of this compound features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[3] This core is nonpolar and contributes to the molecule's lipophilicity. The presence of the nitrogen atom in the pyridine ring introduces a polar element and a site for hydrogen bonding as an acceptor.[4] The substituents further modulate the molecule's properties: the bromine atom at the 7-position significantly increases its lipophilicity, while the methyl group at the 3-position has a smaller, but still lipophilic, contribution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[3] |
| Molecular Weight | 222.08 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Calculated XLogP3 | 3.4 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
The calculated XLogP3 value of 3.4 indicates a significant preference for a nonpolar environment over a polar one, suggesting that the compound will generally be more soluble in organic solvents than in water. The single hydrogen bond acceptor (the isoquinoline nitrogen) provides a mechanism for interaction with protic solvents like alcohols.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[5] The overall polarity of this compound is a balance between its large, non-polar aromatic surface area and the single polar nitrogen atom.
Several factors influence this process:
-
Solvent Polarity: Solvents are classified by their polarity. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules because they have strong dipoles but do not donate hydrogen bonds.[6] Polar protic solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. Nonpolar solvents like toluene and hexane primarily interact through weaker van der Waals forces. Given its structure, this compound is expected to be highly soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar aromatic solvents.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2] Increased thermal energy helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to more effectively solvate the solute molecules.
-
Crystal Lattice Energy: The energy holding the solid-state compound together in its crystal form must be overcome by the energy of solvation. A high crystal lattice energy can lead to poor solubility, even if the solute and solvent have similar polarities.
Experimental Determination of Solubility
In drug discovery and development, two primary types of solubility are measured: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It is a critical parameter for formulation and biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method .[7]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that is rapidly prepared, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput method used in early discovery to identify potential solubility liabilities.[8][9]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask HPLC
This protocol describes the definitive method for measuring equilibrium solubility. The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for the separation of the analyte from any impurities or degradants.[7]
Causality and Self-Validation: This method is self-validating because equilibrium is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours). If the concentration does not increase between these points, it confirms that the solution is saturated and equilibrium has been reached.[7] The purity of both the solute and solvent is paramount for accurate results.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours. To ensure equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Separate the dissolved solute from the excess solid by filtering the aliquot through a 0.45 µm syringe filter into a clean vial. Expert Tip: Discard the first few drops from the filter to prevent any potential adsorption effects.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample into the HPLC system.
-
Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
-
Calculation: Express the solubility in the desired units, such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility Assay via Nephelometry
This protocol is designed for rapid screening in early drug discovery. It measures the point at which the compound precipitates when a DMSO stock solution is diluted into an aqueous or organic medium. Laser nephelometry provides a sensitive measure of precipitation by detecting scattered light from insoluble particles.[10][11]
Causality and Self-Validation: The method relies on creating a supersaturated solution which then precipitates. The concentration at which precipitation occurs is the kinetic solubility.[10] The use of a control compound with known solubility in each run validates the performance of the assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, add the desired organic solvent to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., < 5%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Read the plate using a laser nephelometer. The instrument measures the amount of light scattered by any precipitate in the wells.
-
Data Analysis: Plot the light scattering units (nephelometric turbidity units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in light scattering is observed.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Estimated Solubility Profile of this compound
Direct, publicly available quantitative solubility data for this compound is limited. However, a comprehensive study on the closely related structural analog, 6-Bromo-2-methylquinoline , provides an excellent basis for estimating its solubility profile.[12] Both molecules share the same molecular formula (C₁₀H₈BrN), a similar molecular weight, and the same core bromo-methyl-aza-naphthalene structure. The primary difference is the position of the nitrogen atom and the substituents, which will have some effect but allows for a reasonable approximation.
The following table presents the equilibrium solubility data for 6-Bromo-2-methylquinoline in ten organic solvents at 298.15 K (25 °C), converted from mole fraction to mg/mL for practical application.[12]
| Solvent | Dielectric Constant | Solubility (mole fraction, x₁) | Estimated Solubility (mg/mL) | Classification |
| Toluene | 2.38 | 2.112 x 10⁻² | ~48.7 | Very Soluble |
| Ethyl Acetate | 6.02 | 1.916 x 10⁻² | ~47.0 | Very Soluble |
| Acetone | 21.0 | 1.761 x 10⁻² | ~30.8 | Freely Soluble |
| Acetonitrile | 37.5 | 1.621 x 10⁻² | ~15.9 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.409 x 10⁻² | ~24.1 | Freely Soluble |
| n-Propanol | 20.1 | 5.613 x 10⁻³ | ~7.7 | Soluble |
| Isopropanol | 19.9 | 5.011 x 10⁻³ | ~6.4 | Soluble |
| Ethanol | 24.5 | 2.401 x 10⁻³ | ~4.0 | Sparingly Soluble |
| Methanol | 32.7 | 6.130 x 10⁻⁴ | ~1.1 | Sparingly Soluble |
| Water | 80.1 | 1.770 x 10⁻⁵ | ~0.004 | Very Slightly Soluble |
Data derived from the study on 6-Bromo-2-methylquinoline and presented as a strong estimation for this compound.[12]
Discussion and Field Insights
The data reveals a clear trend. The compound shows the highest solubility in nonpolar aromatic (Toluene) and moderately polar aprotic solvents (Ethyl Acetate, Acetone, Acetonitrile, DMF). This aligns with the molecule's predominantly lipophilic character.
Solubility decreases in protic solvents (alcohols), with a notable drop from propanol to methanol. This suggests that while the nitrogen atom can accept a hydrogen bond, the large nonpolar scaffold dominates, making it less favorable to be solvated by smaller, more polar alcohols. As expected, the compound is practically insoluble in water.
For practical applications:
-
Synthesis and Purification: Toluene, ethyl acetate, or acetone would be excellent choices for reaction solvents or for dissolution prior to column chromatography.
-
Biological Screening: DMSO is the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[6][13] Based on the high solubility in other polar aprotic solvents like DMF, this compound is expected to have excellent solubility in DMSO.
-
NMR Spectroscopy: Chloroform-d (CDCl₃) or DMSO-d₆ would be suitable solvents for NMR analysis.
Conclusion
This compound is a lipophilic molecule with limited hydrogen bonding capability, a profile that dictates its solubility in organic solvents. This guide has established that the compound is expected to be highly soluble in moderately polar to nonpolar aprotic solvents and less soluble in polar protic solvents, with negligible aqueous solubility. By providing detailed, validated protocols for both thermodynamic and kinetic solubility determination, this document equips researchers with the necessary tools to generate precise and reliable data for their specific applications. The quantitative data from a close structural analog offers a strong predictive foundation for solvent selection, enabling the optimization of experimental conditions and accelerating research and development timelines in medicinal chemistry and drug discovery.
References
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific. [Link]
-
Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]
-
GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from GlaxoSmithKline. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
PubMed. (n.d.). Selection of heterocycles for drug design. [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]
-
MDPI. (2025). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
De Gruyter. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
-
PubChem. (n.d.). 1-(bromomethyl)isoquinoline Hydrobromide. Retrieved from PubChem. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
PubChem. (n.d.). 7-Bromo-4,4-difluoro-3,3-dimethylisoquinoline. Retrieved from PubChem. [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from Ataman Kimya. [Link]
-
IJAEM.net. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
-
RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
Journal of Biomolecular Screening. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from PubChem. [Link]
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C10H8BrN | CID 20616792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine | CymitQuimica [cymitquimica.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. bmglabtech.com [bmglabtech.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Greener Synthetic Routes for Isoquinoline Derivatives
[1][2][3][4][5]
Executive Summary: The Green Shift
Isoquinoline scaffolds are ubiquitous in pharmaceuticals (e.g., Fasudil, Papaverine) and natural alkaloids. Classical methods like the Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch reactions remain industrial workhorses but suffer from significant environmental drawbacks: reliance on stoichiometric dehydrating agents (
This guide details three field-validated green protocols that circumvent these limitations using Photoredox Catalysis , Electrochemical C-H Activation , and Hypervalent Iodine in Aqueous Media . These routes prioritize atom economy, ambient conditions, and the elimination of toxic transition metals.
Protocol A: Visible-Light-Mediated Radical Cascade
Method: Metal-Free Vinyl Isocyanide Insertion Green Metric: Ambient temperature, visible light (Blue LED), metal-free.
Principle & Mechanism
This protocol utilizes the unique "somophilic" nature of isocyanides. Under blue LED irradiation, a radical precursor (e.g., diaryliodonium salt) generates an aryl radical. This radical adds to the vinyl isocyanide, triggering a cascade cyclization that forms the isoquinoline core without high heat or metal catalysts.
Mechanistic Pathway (DOT Visualization)
Figure 1: Radical cascade mechanism for vinyl isocyanide insertion enabled by visible light.[1]
Experimental Protocol
Target: 1-Phenylisoquinoline derivative Scale: 0.2 mmol
-
Reagent Prep: In a 10 mL Schlenk tube equipped with a magnetic stir bar, charge:
-
Vinyl isocyanide (0.20 mmol)
-
Diphenyliodonium triflate (0.24 mmol, 1.2 equiv)
- (0.40 mmol, 2.0 equiv) - Base is critical to quench acid byproduct.
-
Eosin Y (2.0 mol%) - Photocatalyst.
-
-
Solvent System: Add 2.0 mL of anhydrous DMF (Dimethylformamide). Degas via freeze-pump-thaw (3 cycles) to remove oxygen, which quenches the triplet state of Eosin Y.
-
Reaction: Place the tube 2-3 cm away from a 5W Blue LED strip (
nm). Stir at room temperature (fan cooling may be required to maintain 25°C). -
Monitoring: Monitor via TLC (Hexane/EtOAc 5:1). Reaction typically completes in 10-14 hours.
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (
mL). Wash combined organics with brine. Dry over . -
Purification: Silica gel flash chromatography.
Critical Control Point: Oxygen exclusion is mandatory. If yield is low (<40%), check the degassing efficiency.
Protocol B: Electrochemical Cobalt-Catalyzed C-H Activation
Method: Anodic Oxidation / C-H Functionalization
Green Metric: Electrons as trace-less oxidant,
Principle & Mechanism
Replacing stoichiometric metal oxidants (like Cu(OAc)2 or Ag salts) with anodic oxidation is a cornerstone of green chemistry. Here, a Cobalt(III) catalyst activates the C-H bond of a benzamide or oxime, which then anneals with an alkyne. The anode regenerates the active Co(III) species from Co(II).
Electrochemical Cell Setup (DOT Visualization)
Figure 2: Undivided cell configuration for cobalt-catalyzed electro-oxidative annulation.
Experimental Protocol
Target: Isoquinolinone via Benzamide-Alkyne Annulation Reference: Adapted from Ackermann et al. (See Ref 2).
-
Cell Assembly: Use an undivided cell (10-20 mL volume) with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) cathode.
-
Reagent Loading:
-
Benzamide substrate (0.5 mmol)
-
Diphenylacetylene (0.5 mmol)
- (10 mol%) - Pre-catalyst.
-
Sodium Pivalate (NaOPiv, 0.5 mmol) - Base/Ligand assistance.
- (0.1 M) - Electrolyte.
-
-
Solvent: TFE (2,2,2-Trifluoroethanol) is the "magic solvent" for C-H activation, often stabilizing the high-valent metal intermediates.
-
Electrolysis: Constant current (CCE) at 1.0 - 2.0 mA/cm². Stir at 60°C.
-
Duration: Run until 2.5 - 3.0 F/mol of charge is passed (approx 4-6 hours).
-
Safety Note: Ensure the cell is vented to release the hydrogen gas generated at the cathode.
Self-Validation: A drop in cell voltage or a plateau often indicates electrode passivation. If this occurs, reverse polarity for 30 seconds to clean electrodes.
Protocol C: Hypervalent Iodine in Aqueous Media
Method: PISA-Mediated Cyclization Green Metric: Water as solvent, metal-free, recyclable reagent.
Principle & Mechanism
(Phenyliodonio)sulfamate (PISA) is a water-soluble, zwitterionic hypervalent iodine(III) reagent.[2] It acts as a mild electrophile to activate alkenes or alkynes for intramolecular cyclization. Unlike traditional iodine oxidants, PISA allows for easy separation and potential regeneration.
Experimental Protocol
Target: 4-Substituted Isoquinolinone Reference: Beilstein J. Org.[2] Chem. 2024 (Ref 3).[3]
-
Substrate: o-Alkenylbenzamide (0.3 mmol).
-
Solvent: Acetonitrile/Water (10:1) or pure Water (if substrate solubility permits).
-
Condition: Stir at room temperature for 20-60 minutes.
-
Observation: The reaction is remarkably fast. The mixture typically turns from a suspension to a clear solution as PISA reacts, then precipitates the product.
-
Workup: Simple filtration often yields the pure product. If soluble, extract with EtOAc.
Comparative Metrics
| Feature | Classical (Bischler-Napieralski) | Photoredox (Protocol A) | Electrochemical (Protocol B) | Iodine/Water (Protocol C) |
| Reagents | Vinyl Isocyanide, Eosin Y | Co-Catalyst, Electricity | PISA (Iodine III) | |
| Temperature | >100°C (Reflux) | 25°C (Room Temp) | 60°C | 25°C |
| Atom Economy | Low (Phosphorus waste) | High (Cascade) | Very High ( | Moderate (Iodobenzene byproduct) |
| Solvent | Toluene/Xylene | DMF/MeCN | TFE (Recyclable) | Water/MeCN |
| Scalability | High | Moderate (Photon penetration) | High (Flow Chem compatible) | Moderate |
References
-
Visible-Light-Mediated Synthesis
-
Electrochemical C-H Activation
-
Sauermann, N., Meyer, T. H., & Ackermann, L. (2018).[7] Electrochemical Cobalt-Catalyzed C-H Activation. Chemistry – A European Journal, 24(61), 16209–16217.
-
-
Hypervalent Iodine in Green Solvents
-
General Review on Green Isoquinoline Synthesis
-
Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025).[10] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15.
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Ackermann Group [ackermann.chemie.uni-goettingen.de]
- 4. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical Cobalt-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. BJOC - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of crude 7-Bromo-3-methylisoquinoline by column chromatography
Status: Operational Subject: Troubleshooting & Standard Operating Procedure (SOP) for Chromatographic Purification Ticket ID: ISOQ-PUR-007
Executive Summary & Chemical Profile[1][2][3]
User Context: You are attempting to purify 7-Bromo-3-methylisoquinoline , a basic nitrogen-containing heterocycle. The presence of the basic isoquinoline nitrogen (
Chemical Profile:
| Property | Value/Characteristic | Implication for Purification |
|---|
| Structure | Bicyclic aromatic, Basic N | High Tailing Risk: Requires basic modifier (TEA/NH
Pre-Purification Diagnostics (The "Scout" Phase)
Critical Warning: Do not proceed to the column without optimizing the Mobile Phase (MP) on TLC.
Protocol: The "TEA Dip" Test
Standard silica TLC plates are acidic.[1] If your compound streaks on TLC, it will streak on the column.
-
Prepare Solvent A: 20% Ethyl Acetate in Hexanes.
-
Prepare Solvent B: 20% Ethyl Acetate in Hexanes + 1% Triethylamine (TEA) .
-
Run Parallel TLC: Spot crude mixture on two plates. Run one in Solvent A, one in Solvent B.
Decision Matrix:
-
Result 1 (Streaking in A, Compact Spot in B): Proceed with Method A (below). The TEA is blocking silanols effectively.
-
Result 2 (Streaking in both): The compound is too polar or degrading. Switch to DCM/MeOH (95:5) + 1% NH
OH. -
Result 3 (Co-eluting spots): You likely have the 5-bromo regioisomer.[1] This is a difficult separation. Reduce polarity to
to maximize interaction time.
Standard Operating Procedure (Method A)
This protocol assumes a standard synthesis scale (100 mg – 5 g).[1]
Step 1: Column Packing (Slurry Method)[2]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Base Deactivation (CRITICAL):
-
Suspend silica in Hexanes containing 1% Triethylamine (TEA) .
-
Pour slurry into the column.
-
Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hex + 1% TEA).[1]
-
Why? This "pre-caps" the acidic silanol sites before your compound ever touches them [1].[1]
-
Step 2: Sample Loading (Dry Load)[2]
-
Why: this compound has moderate solubility.[1] Liquid loading in DCM can cause band broadening if the DCM volume is too high.
-
Action: Dissolve crude in minimal DCM. Add Celite (1:2 ratio w/w). Evaporate to a free-flowing powder.[2] Load powder on top of the sand bed.
Step 3: Elution Gradient[2][3]
-
Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).
-
Gradient:
-
0–5 min: 100% Hexane (+1% TEA) [Flush non-polar impurities]
-
5–20 min: 0%
10% EtOAc/Hex (+1% TEA) -
20–40 min: 10%
30% EtOAc/Hex (+1% TEA) [Target elution window]
-
Visual Workflows
Workflow 1: Purification Logic Gate
Caption: Logical flow for determining the correct mobile phase modifier and loading strategy.
Workflow 2: Mechanism of Action (Silanol Blocking)
Caption: Competitive binding mechanism. TEA (green) binds to acidic silanols, preventing the isoquinoline (blue) from "sticking."[1]
Troubleshooting Hub (Q&A)
Q1: My compound is eluting, but the peaks are extremely broad (tailing across 20 fractions).
-
Diagnosis: This is classic "Silanophilic Interaction."[1] The basic nitrogen is interacting with the silica backbone.[3]
-
Fix: Did you add TEA to only the column packing solvent? You must maintain 1% TEA (or 0.5% NH
OH) in the eluent bottles throughout the entire run. The modifier is constantly stripped off the column; it must be replenished [2].
Q2: I see two spots very close together (
-
Diagnosis: Highly likely.[1][3] The Pomeranz-Fritsch synthesis often yields a mixture of 7-bromo and 5-bromo isomers if meta-bromobenzaldehyde was used.[1]
-
Fix:
-
Slow Down: Reduce gradient slope (e.g., increase EtOAc by 1% every 5 minutes).
-
Change Selectivity: Switch from Hex/EtOAc to Toluene/Acetone (10:1) or DCM/MeOH.[3][4] Different solvents interact differently with the dipole moments of the regioisomers.
-
Recrystallization: If chromatography fails, collect the mixed fractions and attempt recrystallization from hot Ethanol or Heptane. Isomers often have vastly different crystal lattice energies.[3]
-
Q3: My product turned yellow/brown on the column.
-
Diagnosis: Oxidation.[1][4] Isoquinolines can form N-oxides on active silica, especially if the run is slow and exposed to air/light.[3]
-
Fix:
-
Speed up the column (use flash pressure, don't gravity drip).
-
Use "neutralized" silica (washed with buffer) or Alumina (Basic activity grade III) instead of silica.[1]
-
Q4: How do I remove the Triethylamine (TEA) from my final product?
-
Diagnosis: TEA has a high boiling point (
C) and smells foul.[1] -
Fix:
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and purification of heterocyclic bases).
-
Chromatography Online. (2025).[1][3] Triethylamine as a Mobile Phase Additive: Mechanism and Best Practices. Link
-
Organic Syntheses. (2025). General Procedures for Flash Chromatography of Basic Heterocycles. Link[1]
-
PubChem. (2025).[1][3][5] this compound Compound Summary. Link[1]
Sources
- 1. This compound | C10H8BrN | CID 20616792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of 7-Bromo-3-methylisoquinoline
Status: Operational Ticket ID: ISOQ-XY-7BR-3ME Subject: Troubleshooting Byproduct Formation & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Reaction Logic
Target Molecule: 7-Bromo-3-methylisoquinoline Primary Synthesis Route: Modified Pomeranz-Fritsch Cyclization Precursors: 3-Bromobenzaldehyde + Aminoacetone dimethyl acetal (or equivalent)
The Central Challenge: The synthesis of 7-substituted isoquinolines from meta-substituted benzaldehydes is inherently prone to regiochemical ambiguity. The 3-bromo substituent on the benzaldehyde ring directs cyclization to two possible ortho positions, leading to a mixture of the desired 7-bromo isomer and the unwanted 5-bromo byproduct. Furthermore, the electron-deficient nature of the pyridine ring formed makes the system susceptible to polymerization ("tarring") under the harsh acidic conditions required for cyclization.
Diagnostic Matrix: Troubleshooting Byproduct Formation
Use this matrix to identify the root cause of your specific impurity profile.
| Symptom / Observation | Probable Byproduct/Issue | Root Cause | Corrective Action |
| Split peaks in NMR/HPLC (approx. 80:20 to 60:40 ratio) | 5-Bromo-3-methylisoquinoline (Regioisomer) | Cyclization Selectivity: The 3-Br substituent directs both ortho (to 5-pos) and para (to 7-pos). | Switch Acid/Temp: Lower cyclization temperature (-20°C to 0°C) using superacids (e.g., Triflic acid) to favor the sterically less hindered 7-isomer (Kinetic Control). |
| Reaction mixture turns black/viscous | Polymeric Tars / Quinolines | Oxidative Polymerization: The electron-rich imine intermediate polymerizes before cyclizing. | Dilution & Exclusion: Run reaction in dilute conditions (<0.1 M). Ensure strict O₂ exclusion (Argon sparge). Consider Eaton’s Reagent instead of H₂SO₄. |
| Starting material remains (Aldehyde) | Hydrolyzed Precursor | Imine Hydrolysis: Moisture entered the system, reversing the Schiff base formation. | Desiccant: Use molecular sieves (4Å) during imine formation. Ensure acid catalyst is anhydrous (e.g., P₂O₅). |
| Peak at M+2 (Dihydro- species) | 1,2-Dihydroisoquinoline | Incomplete Oxidation: The intermediate "Bobbitt" complex failed to aromatize fully. | Oxidative Workup: Add a mild oxidant (e.g., Chloranil or Pd/C + heat) during the final step to force aromatization. |
Deep Dive: The Regioselectivity Battle (5-Br vs. 7-Br)
The most critical "byproduct" is the 5-bromo regioisomer. Understanding the mechanistic divergence is the only way to control it.
The Mechanism of Divergence
When 3-bromobenzaldehyde condenses with the amine, the resulting imine must cyclize onto the benzene ring. The bromine atom at the meta position (relative to the aldehyde attachment) exerts an inductive withdrawing effect but is an ortho/para director for Electrophilic Aromatic Substitution (EAS).
-
Path A (Desired): Cyclization occurs para to the Bromine atom. This leads to the 7-Bromo isomer.[1][2] This position is sterically less hindered.
-
Path B (Undesired): Cyclization occurs ortho to the Bromine atom. This leads to the 5-Bromo isomer.[3][4] This position is sterically crowded (sandwiched between the Br and the imine chain).
Strategic Solution: While electronic effects slightly favor the ortho attack (inductive effect drops with distance), steric hindrance heavily favors the para attack (7-Br).
-
High Temperature (Thermodynamic Control): Increases the energy available to overcome the steric barrier at the 5-position, increasing the amount of 5-bromo impurity.
-
Low Temperature (Kinetic Control): Favors the path of least resistance (7-bromo).
Visualizing the Troubleshooting Logic
The following diagrams illustrate the decision-making process and the chemical pathway divergence.
Caption: Diagnostic Logic Flow for Isoquinoline Synthesis Issues.
Caption: Mechanistic divergence showing why 5-bromo forms and how sterics favor 7-bromo.
Optimized Experimental Protocol
This protocol is designed to minimize the 5-bromo isomer and prevent tar formation.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
Aminoacetone dimethyl acetal (1.1 eq)
-
Toluene (Anhydrous)
-
Trifluoromethanesulfonic acid (Triflic acid) OR Eaton's Reagent (7.7 wt% P₂O₅ in MsOH)
Step 1: Imine Formation (Moisture Control)
-
Combine aldehyde and acetal in anhydrous toluene.
-
Add activated 4Å molecular sieves.
-
Reflux with a Dean-Stark trap for 4-6 hours.
-
Critical Check: Verify complete disappearance of aldehyde by TLC/NMR. Any remaining aldehyde will degrade later.
-
Evaporate solvent to yield the crude imine oil.
Step 2: Cyclization (Regiocontrol)
-
Cool the crude imine to -20°C (ice/salt or cryostat).
-
Add Triflic Acid (5-10 eq) dropwise. Note: Triflic acid is preferred over H₂SO₄ as it allows cyclization at lower temperatures, favoring the kinetic 7-bromo product and reducing tars.
-
Allow to warm slowly to 0°C (do not heat to reflux unless conversion is stalled).
-
Stir for 12-24 hours.
Step 3: Workup & Purification [2]
-
Quench carefully into ice/NH₄OH (pH > 9).
-
Extract with DCM.
-
Purification: If the 5-bromo isomer is present (>5%), it is difficult to separate by flash chromatography. Recrystallization from Ethanol/Hexane is often more effective at enriching the 7-bromo isomer due to packing differences caused by the symmetry of the 7-substituted system.
Frequently Asked Questions (FAQs)
Q: Can I use 4-bromobenzaldehyde to avoid the isomer issue? A: No. While 4-bromobenzaldehyde avoids the 5-vs-7 ambiguity, it yields 6-bromoisoquinoline . The position of the halogen in the starting material rigidly dictates the final substitution pattern. You must start with 3-bromobenzaldehyde for the 7-bromo product.
Q: Why avoid Sulfuric Acid? It is the standard reagent. A: Concentrated H₂SO₄ is a strong oxidant and dehydrating agent. At the temperatures required for cyclization (often >100°C in classical protocols), it causes extensive charring (sulfonation/oxidation) of the electron-rich aromatic rings. Superacids like Triflic acid or non-oxidizing Lewis acid mixtures (Eaton's Reagent) allow milder thermal conditions.
Q: I still see 10% 5-bromo isomer. How do I remove it? A: If chromatography fails (as Rfs are nearly identical), try fractional crystallization of the hydrochloride salts. Convert the crude mixture to the HCl salt using ethereal HCl. The this compound HCl salt often crystallizes preferentially compared to the more soluble 5-bromo isomer.
References
-
Pomeranz, C. (1893).[5][6] "Uber eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[5] Link
-
Fritsch, P. (1893).[6] "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26, 419–422. Link
-
Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. (Detailed discussion on regioselectivity and acid catalysts). Link
-
Brown, W. D., & Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Organic Syntheses, 81, 98. (Discusses the bromination patterns and isolation of specific bromo-isomers). Link
-
Wang, X., et al. (2013). "Method for preparing 7-bromoisoquinoline". CN Patent 102875465A. (Specific industrial modifications for 7-bromo synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Identifying and characterizing impurities in 7-Bromo-3-methylisoquinoline synthesis
Introduction
This technical guide addresses the synthesis, purification, and characterization of 7-Bromo-3-methylisoquinoline . While this scaffold is a critical intermediate for various bioactive alkaloids and kinase inhibitors, its synthesis via the modified Pomeranz-Fritsch reaction (or cyclization of benzylamine derivatives) presents specific impurity challenges.
This document moves beyond standard protocols to focus on Failure Mode Analysis —identifying what went wrong based on the impurities observed.
Module 1: The Synthesis Pathway & Impurity Origins
To troubleshoot effectively, we must map the impurities to their origin in the synthetic pathway. The most robust route for this target involves the acid-catalyzed cyclization of 4-bromobenzaldehyde with aminoacetone dimethyl acetal (or an equivalent amino-propanone synthon).
Critical Control Points
-
Regiocontrol: Unlike 3-substituted benzaldehydes (which yield mixtures of 5- and 7-isomers), pure 4-bromobenzaldehyde theoretically yields only the 7-bromo isomer due to symmetry. Presence of regioisomers typically indicates impure starting materials.
-
Cyclization Efficiency: The formation of the isoquinoline ring is a two-step process (Imine formation
Acid-mediated cyclization). Incomplete cyclization leaves "open" chain intermediates.
Impurity Origin Map (Visualization)
Caption: Figure 1. Impurity genealogy in the Pomeranz-Fritsch synthesis. Note that the 5-bromo regioisomer arises primarily from starting material contamination.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose your specific issue.
Scenario 1: "I see a split peak in HPLC or extra aromatic signals in NMR."
Diagnosis: Regioisomer Contamination (Likely 5-Bromo-3-methylisoquinoline).
-
Root Cause: The starting material (4-bromobenzaldehyde) contained traces of 3-bromobenzaldehyde.
-
Mechanism: 3-bromobenzaldehyde cyclizes at two ortho positions:
-
Position 2
5-Bromo-3-methylisoquinoline (The impurity). -
Position 6
This compound (The target).
-
-
Action:
-
Check the Certificate of Analysis (CoA) of your 4-bromobenzaldehyde.
-
Purification: These isomers are difficult to separate by flash chromatography due to similar polarity. Recrystallization from Ethanol/Hexane is often required to enrich the 7-bromo isomer.
-
Scenario 2: "My product mass is correct (M+H), but the melting point is low and the solid is sticky."
Diagnosis: Incomplete Aromatization (Dihydroisoquinoline impurities).
-
Root Cause: The acid-catalyzed cyclization step was quenched too early or the temperature was insufficient to drive full aromatization (oxidation).
-
Action:
-
Re-subject the crude material to the acid conditions (e.g., conc. H₂SO₄ or PPA) or add a mild oxidant (e.g., Pd/C with heating, though be careful of de-bromination).
-
Monitor the disappearance of aliphatic protons in NMR (around 3.0–4.0 ppm).
-
Scenario 3: "I see a mass peak of M-79."
Diagnosis: Hydrodehalogenation (Loss of Bromine).
-
Root Cause: If you used metal catalysis (e.g., Heck coupling to install the methyl group) or harsh reducing conditions, the bromine atom may have been cleaved.
-
Action: Switch to milder bases or lower temperatures. Avoid Pd(0) if the bromine is intended to stay on the ring.
Module 3: Analytical Characterization Protocols
1H NMR Identification Strategy
Differentiation of the 7-bromo isomer from the 5-bromo impurity is critical.
| Feature | This compound (Target) | 5-Bromo-3-methylisoquinoline (Impurity) |
| H1 Proton | Singlet (~9.0 ppm) | Singlet (~9.1 ppm) |
| H8 Proton | Doublet (small J ~2Hz) . H8 is meta to Br. | Doublet (large J ~8Hz) . H8 is ortho to H7. |
| H5/H6 | H5 (d), H6 (dd) | H6 (t/dd), H7 (d) |
| Symmetry | 1,2,4-substitution pattern on benzene ring. | 1,2,3-substitution pattern on benzene ring. |
Key Diagnostic: Look for the H8 signal . In the 7-bromo isomer, H8 is isolated between the Nitrogen and the Bromine. It shows only weak meta coupling (appears as a singlet or very tight doublet). In the 5-bromo isomer, H8 has a strong ortho neighbor (H7), showing a clear doublet (
HPLC Method (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/imine bonds).
-
Note: Basic isoquinolines often tail on standard silica. The addition of TFA or Triethylamine (TEA) is mandatory to sharpen peaks.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Isotope Pattern: Bromine has two stable isotopes (
and ) in a ~1:1 ratio. -
Validation: You must observe a "doublet" molecular ion peak separated by 2 mass units (e.g., m/z 222 and 224).
-
Single peak? You have lost the bromine (de-halogenation).
-
Complex pattern? You may have dibrominated byproducts.
-
Module 4: Workflow Logic (Decision Tree)
Use this logic flow to guide your daily experiments.
Caption: Figure 2. Step-by-step analytical decision matrix for characterizing the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q: Can I use direct bromination of 3-methylisoquinoline to get the 7-bromo product? A: Not recommended. Electrophilic aromatic substitution (bromination) of the isoquinoline ring typically occurs at the 5-position (kinetically favored) or the 8-position . Obtaining the 7-bromo isomer via direct bromination requires blocking groups or complex separation, resulting in very low yields [1]. The ring-construction method (Pomeranz-Fritsch) is superior for 7-substitution.
Q: Why is my product turning yellow/brown upon storage? A: Isoquinolines, especially those with electron-donating groups or halogens, can form N-oxides upon exposure to air and light. Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C. If the color changes, a simple filtration through a short pad of basic alumina usually removes the N-oxide impurities.
Q: The cyclization step is low yielding. How can I improve it? A: Ensure your conditions are strictly anhydrous if using Lewis acids. For the classic sulfuric acid route, concentration is key—using PPA (Polyphosphoric Acid) often gives cleaner results than H₂SO₄ by minimizing sulfonation side-reactions [2].
References
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][2][3][4][5] Organic Reactions, 6, 191.
-
Krasavin, M., et al. (2015). Efficient synthesis of 3-methylisoquinolines via a modified Pomeranz–Fritsch reaction. Tetrahedron Letters, 56(45), 6231-6233.
-
Larsen, R. D. (2007). Practical Application of the Pomeranz-Fritsch Reaction. Comprehensive Heterocyclic Chemistry III.
Sources
Dealing with product discoloration during purification of quinolines
[1]
Topic: Troubleshooting Product Discoloration & Decomposition Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20[1]
Diagnostic Hub: The Triage Table
Before attempting remediation, identify the specific discoloration symptom.[1][2] Quinoline derivatives are nitrogen-heterocycles prone to specific degradation pathways that manifest as distinct color changes.
| Symptom | Visual Characteristic | Probable Root Cause | Recommended Protocol |
| The "Red Shift" | Product turns pink, red, or reddish-brown upon standing or light exposure.[1] | Photo-oxidation / N-Oxide Formation. Quinolines are susceptible to oxidation at the nitrogen, forming colored N-oxides or oxidative coupling products.[1] | Protocol B (Zn Dust Distillation) or Protocol C (Chemical Reduction) |
| The "Brown Tar" | Dark brown/black banding on silica column; product elutes as oil instead of solid. | Acid-Catalyzed Decomposition. The acidic silanol groups (Si-OH) on standard silica gel protonate the basic quinoline nitrogen, causing streaking, cation-pi stacking, or ring-opening polymerization.[1] | Protocol A (TEA-Deactivated Silica) or switch to Neutral Alumina .[1] |
| The "Yellow Cast" | Off-white/yellow tint in a product that should be white.[1][3][4] | Trace Metal Chelation / Aniline Impurities. Iron (Fe) or Copper (Cu) salts from reagents chelating with the quinoline nitrogen; or oligomerized aniline impurities from synthesis (e.g., Skraup). | Protocol D (EDTA Wash) or Recrystallization.[1] |
| The "Greening" | Green tint in acidic solution. | Monomeric Oxidation. Often seen in 8-hydroxyquinolines or specific salts; indicates early-stage oxidative radical formation.[1] | Nitrogen sparging + Antioxidant additives (e.g., BHT) during workup.[1] |
Deep Dive FAQs: Mechanisms & Solutions
Q1: Why does my quinoline product turn red/pink even after a "clean" column?
The Mechanism:
This is the classic signature of N-oxide formation . Unlike the parent quinoline, Quinoline
The Fix:
-
Immediate: Store the compound under Argon/Nitrogen in amber vials.
-
Remediation: If the N-oxide impurity is significant, you must reduce it back to the parent amine. Simple recrystallization often fails because the N-oxide co-crystallizes.[1] See Protocol B (Zinc Dust Distillation) for liquids or Protocol C for solids.[1]
Q2: My product decomposes on the column. It sticks to the baseline and elutes as a brown smear.[1]
The Mechanism: Standard silica gel is slightly acidic (pH 4–5). Quinolines are bases (pKa ~4.9).[1]
-
Salt Formation: The quinoline nitrogen becomes protonated by the silanol groups, effectively "salting" the compound onto the silica.
-
Catalysis: This protonation can catalyze sensitive functional groups on the ring, leading to polymerization (the "brown tar").
The Fix: You must neutralize the stationary phase. Pre-treating your silica with Triethylamine (TEA) blocks the acidic silanol sites, allowing the quinoline to elute as the free base. See Protocol A .
Q3: Can I just distill the colored impurities out?
The Warning: Yes, but with a caveat. Simple distillation often carries over the colored impurities because they have similar boiling points or form azeotropes. To effectively remove the color, you need a reactive distillation .[1] Adding Zinc dust acts as a reducing agent in situ, converting colored oxidation products (N-oxides) back to the lower-boiling, colorless parent quinoline, while the inorganic zinc oxides remain in the pot.[1]
Standard Operating Protocols (SOPs)
Protocol A: TEA-Deactivated Silica Chromatography
Use this for acid-sensitive quinolines or when experiencing "streaking/tailing."[1]
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).[1][5]
-
The Neutralizer: Add Triethylamine (TEA) to the slurry at a concentration of 1% to 3% (v/v) .[6]
-
Tip: Do not just add TEA to the running solvent; you must pretreat the silica.
-
-
Packing: Pour the slurry into the column and flush with 2–3 column volumes of the eluent containing the TEA.
-
The Wash (Critical): Flush the column with straight eluent (without TEA) for 1 column volume.
-
Why? Excess TEA can contaminate your product or alter the polarity too drastically. The goal is to cap the silanols, not run a basic mobile phase.
-
-
Run: Load your sample and elute normally. The "brown smear" should now resolve into a tight band.[1]
Protocol B: Zinc Dust Distillation (For Liquid Quinolines)
The Gold Standard for restoring colorless liquid quinolines.
Safety: Zinc dust is a flammable solid.[1] Perform under inert atmosphere.
-
Setup: Set up a short-path distillation apparatus.
-
Additives: Add the impure quinoline to the still pot. Add Zinc Dust (1–2% w/w) .[1]
-
Optional: Some protocols suggest adding a trace of NaOH pellets to suppress acid formation, but Zn is usually sufficient.[1]
-
-
Vacuum: Apply high vacuum (< 5 mmHg). Quinoline has a high boiling point (237°C at atm), so vacuum is mandatory to prevent thermal decomposition.[1]
-
Distill: Heat the pot. The zinc will reduce N-oxides in situ.[1]
-
Collection: Discard the first 5% (forerun). Collect the main fraction. It should be water-white/colorless.[1]
-
Storage: Immediately flush the receiving flask with Argon and seal.
Protocol C: Chemical Reduction (For Solid Derivatives)
If you cannot distill your solid product.
-
Dissolve the crude solid in DCM or EtOAc.[1]
-
Wash with a 5% aqueous solution of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite .[1] These are mild reducing agents that can reduce colored oxidative impurities.[1]
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
Recrystallize from a non-chlorinated solvent (e.g., EtOAc/Hexane or Toluene).[1]
Decision Logic: Purification Workflow
The following diagram illustrates the logical decision path for purifying quinolines based on their physical state and specific discoloration symptoms.
Figure 1: Decision tree for selecting the appropriate purification method based on physical state and chromatographic behavior.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive guide for physical constants and specific purification recipes for quinoline and derivatives).
-
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Source for mechanisms regarding N-oxide formation and reactivity).[1][7]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica Gel. (Practical guide for TEA usage in chromatography).
-
Biotage. (2023).[1][8] How can I remove color from my reaction product? (Case study on removing colored oxidative impurities using flash chromatography strategies).
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 7-Bromo-3-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and predicted spectral assignment for 7-Bromo-3-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a complete, formally published spectral assignment for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, substituent effects in related heterocyclic systems, and a proposed experimental workflow for empirical verification.
The Structural Elucidation Challenge
The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to confirming the molecular structure of synthesized compounds. For substituted isoquinolines like this compound, the precise positions of the bromine and methyl groups significantly influence the electronic environment of the entire bicyclic system. This, in turn, dictates the chemical shifts and coupling patterns observed in the NMR spectra. This guide will first predict these spectral characteristics and then outline the 2D NMR experiments necessary to confirm these predictions.
Molecular Structure and Numbering
For clarity, the following IUPAC numbering scheme for the isoquinoline ring will be used throughout this guide.
Caption: IUPAC Numbering of this compound.
Predicted ¹H NMR Spectral Assignment
The ¹H NMR spectrum is anticipated to display five signals in the aromatic region, corresponding to the five protons on the isoquinoline core, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the methyl group (-CH₃) and the electron-withdrawing, deshielding effect of the bromine atom and the ring nitrogen.
Key Predictive Factors:
-
Nitrogen Deshielding: Protons on the pyridine ring (H-1 and H-4) and the adjacent carbocyclic ring proton (H-8) are generally shifted downfield due to the inductive effect and anisotropy of the nitrogen atom.
-
Methyl Group (-CH₃): As an electron-donating group, it will shield the protons on the pyridine ring, particularly H-4, causing an upfield shift compared to unsubstituted isoquinoline.
-
Bromine Atom (-Br): As an electron-withdrawing but ortho-, para-directing (via resonance) halogen, bromine will deshield adjacent protons. Its primary effect on the carbocyclic ring will be to deshield H-6 and H-8.
Predicted Chemical Shifts and Multiplicities:
| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Rationale for Assignment |
| H-1 | ~9.0 - 9.2 | s | - | Singlet, significantly deshielded by the adjacent nitrogen. |
| H-4 | ~7.4 - 7.6 | s | - | Singlet, shielded by the adjacent methyl group. |
| H-5 | ~7.8 - 8.0 | d | J = ~8.5-9.0 | Doublet due to ortho coupling with H-6. |
| H-6 | ~7.6 - 7.8 | dd | J = ~8.5-9.0, ~1.5-2.0 | Doublet of doublets from ortho coupling to H-5 and meta coupling to H-8. |
| H-8 | ~8.1 - 8.3 | d | J = ~1.5-2.0 | Doublet due to meta coupling with H-6. Deshielded by proximity to the pyridine ring. |
| 3-CH₃ | ~2.5 - 2.7 | s | - | Singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum will show 10 signals for the carbon atoms of the isoquinoline core and one for the methyl group. Chemical shifts are governed by hybridization and the electronic effects of the substituents and the nitrogen atom.[1] Quaternary carbons (C-3, C-4a, C-7, C-8a) are expected to show weaker signals.
Key Predictive Factors:
-
Carbons bonded to Nitrogen (C-1, C-3): These are significantly deshielded.
-
Carbons bonded to Bromine (C-7): The "heavy atom effect" of bromine can lead to a less predictable shift, but it is generally expected to be in the range for a substituted aromatic carbon.
-
Methyl Group Effect: The methyl-bearing carbon (C-3) will be shifted downfield.
-
General Aromatic Region: Other carbons will appear in the typical aromatic range of 120-140 ppm.
Predicted Chemical Shifts:
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C-1 | ~152-154 | Deshielded by adjacent nitrogen. |
| C-3 | ~158-160 | Deshielded by nitrogen and substituted with a methyl group. |
| C-4 | ~120-122 | Shielded by the adjacent methyl group. |
| C-4a | ~135-137 | Quaternary carbon at the ring junction. |
| C-5 | ~128-130 | Aromatic CH. |
| C-6 | ~130-132 | Aromatic CH, deshielded by bromine at the meta position. |
| C-7 | ~122-124 | Carbon bearing the bromine atom. |
| C-8 | ~127-129 | Aromatic CH. |
| C-8a | ~134-136 | Quaternary carbon at the ring junction. |
| 3-CH₃ | ~20-22 | Aliphatic carbon. |
Verification via 2D NMR Spectroscopy
While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment.[2] The following experiments are recommended to confirm the proposed structure and assignments.
A. COSY (Correlation Spectroscopy)
This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is invaluable for identifying adjacent protons in the same spin system.
Expected Key Correlations:
-
A strong cross-peak between H-5 and H-6 .
-
A weaker cross-peak between H-6 and H-8 (meta-coupling).
Caption: Predicted key COSY correlations.
B. HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to their attached carbons (¹JCH). This is the primary method for assigning protonated carbons.[3]
Expected Key Correlations:
-
H-1 ↔ C-1
-
H-4 ↔ C-4
-
H-5 ↔ C-5
-
H-6 ↔ C-6
-
H-8 ↔ C-8
-
3-CH₃ ↔ 3-CH₃ carbon
C. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Expected Key Correlations:
-
H-1 will show correlations to C-3 , C-8a .
-
H-4 will show correlations to C-3 , C-4a , C-5 , and the 3-CH₃ carbon.
-
H-5 will show correlations to C-4 , C-4a , C-7 .
-
H-8 will show correlations to C-1 , C-6 , C-7 , C-8a .
-
The 3-CH₃ protons will show strong correlations to C-3 and C-4 .
Caption: Predicted key HMBC correlations.
Experimental Protocol for NMR Analysis
This section provides a standardized protocol for acquiring high-quality NMR data for this compound.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0.00 ppm).
B. NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer.
-
¹H NMR (1D):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR (1D):
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
COSY:
-
Pulse Program: Gradient-selected (cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
-
HSQC:
-
Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Spectral Width: 16 ppm (F2, ¹H) x 200 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
-
HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Spectral Width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Conclusion
This guide presents a thorough, predictive framework for the ¹H and ¹³C NMR spectral assignment of this compound. The predicted chemical shifts, multiplicities, and coupling constants are derived from fundamental NMR principles and an understanding of substituent effects on the isoquinoline scaffold. The outlined 2D NMR experiments and acquisition protocols provide a robust methodology for researchers to empirically verify these assignments, ensuring confident structural confirmation for applications in drug discovery and chemical research.
References
-
Trade Science Inc. (2014). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online]. Available at: [Link]
-
Nanalysis Corp. (2019). 2D NMR Experiments - HETCOR. [Online]. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. [Online]. Available at: [Link]
-
University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Online]. Available at: [Link]
-
ResearchGate. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. [Online]. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available at: [Link]
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University College London. Sample Preparation. [Online]. Available at: [Link]
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Iowa State University. NMR Sample Preparation. [Online]. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Online]. Available at: [Link]
-
ResearchGate. (2007). Substituent effects of the N,N-dimethyl- sulfamoyl group on the ¹H and ¹³C NMR spectra of positional isomers of quinolines. [Online]. Available at: [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). [Online]. Available at: [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Online]. Available at: [Link]
-
ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Online]. Available at: [Link]
Sources
A Researcher's Guide to the Mass Spectrometry Fragmentation of 7-Bromo-3-methylisoquinoline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-3-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry, with its parent structures. By understanding the fragmentation pathways, researchers can more accurately identify this and related compounds in complex mixtures and interpret mass spectral data with higher confidence.
Introduction to the Analyte: this compound
This compound belongs to the isoquinoline family, a class of aromatic heterocyclic compounds where a benzene ring is fused to a pyridine ring. The isoquinoline scaffold is a common motif in many natural alkaloids and synthetic compounds with diverse biological activities. The substituents on the isoquinoline core, a bromine atom at the 7-position and a methyl group at the 3-position, are expected to significantly influence its mass spectrometric fragmentation behavior. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[1][2] The methyl group, on the other hand, introduces specific cleavage pathways.
Experimental Protocol: Acquiring the Mass Spectrum
To obtain the mass spectrum of this compound, a standard electron ionization mass spectrometer is employed. The following protocol outlines the key steps for a typical analysis.
Instrumentation:
-
Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.
Experimental Parameters:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: The sample is introduced into the ion source. If using a direct insertion probe, a small amount of the solution is deposited on the probe tip, the solvent is evaporated, and the probe is inserted into the vacuum chamber. If using a GC, an appropriate column and temperature program are used to ensure the compound is well-separated and elutes as a sharp peak.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy is sufficient to cause ionization and induce characteristic fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Fragmentation Pattern of this compound
The fragmentation of the molecular ion of this compound (M+•) is anticipated to proceed through several key pathways, driven by the stability of the aromatic system and the nature of the substituents. The presence of bromine will result in characteristic isotopic clusters for the molecular ion and any bromine-containing fragments, with peaks at M and M+2 of nearly equal intensity.[1][2][4]
Key Fragmentation Pathways:
-
Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a prominent ion at [M-Br]+. The stability of the resulting aryl cation contributes to the favorability of this pathway.[2][5]
-
Loss of a Methyl Radical: Cleavage of the C-CH3 bond can lead to the loss of a methyl radical (•CH3), forming an [M-CH3]+ ion. This is a common fragmentation for methylated aromatic compounds.[6]
-
Loss of HBr: Elimination of a neutral hydrogen bromide (HBr) molecule is another plausible fragmentation route, particularly through rearrangement processes. This would produce an ion at [M-HBr]+•.
-
Ring Cleavage: Subsequent fragmentation of the isoquinoline ring system can occur, often initiated by the loss of small neutral molecules like HCN (hydrogen cyanide) from the pyridine ring, a characteristic fragmentation for nitrogen-containing heterocycles.
Below is a DOT script visualizing the proposed primary fragmentation pathways.
Caption: Proposed EI fragmentation pathways of this compound.
Data Summary and Comparison
The following table summarizes the expected key ions in the mass spectrum of this compound and compares them with the fragmentation of unsubstituted isoquinoline and 3-methylisoquinoline.
| Ion | Proposed Structure | This compound (m/z) | 3-Methylisoquinoline (m/z) | Isoquinoline (m/z) |
| [M]+• | Molecular Ion | 221/223 | 143 | 129 |
| [M-H]+ | 220/222 | 142 | 128 | |
| [M-CH3]+ | 206/208 | 128 | - | |
| [M-Br]+ | 142 | - | - | |
| [M-HBr]+• | 141 | - | - | |
| [M-HCN]+• | 194/196 | 116 | 102 | |
| [M-Br-HCN]+ | 115 | - | - |
Analysis of Comparative Data:
-
Influence of the Bromo Group: The most significant impact of the bromine substituent is the characteristic M/M+2 isotopic pattern and the prominent [M-Br]+ peak. This provides a clear diagnostic marker for the presence and number of bromine atoms.[1][2] The loss of the bromine radical is a highly favored fragmentation pathway for brominated aromatic compounds.[2][5]
-
Influence of the Methyl Group: The methyl group introduces the possibility of losing a methyl radical, leading to the [M-CH3]+ ion. This fragmentation is also observed in 3-methylisoquinoline. In aromatic systems, the loss of a methyl group from the molecular ion is a common process.[6]
-
Core Isoquinoline Fragmentation: The loss of HCN is a characteristic fragmentation of the isoquinoline ring itself and is observed in all three compounds. This fragmentation pathway involves the cleavage of the pyridine ring. A similar fragmentation is seen in many nitrogen-containing heterocyclic aromatic compounds.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is a composite of the fragmentation behaviors of its constituent parts: the stable isoquinoline core and the bromo and methyl substituents. The presence of bromine is readily identified by the isotopic cluster of the molecular ion and bromine-containing fragments, as well as the significant [M-Br]+ peak. The methyl group provides an additional fragmentation pathway through the loss of a methyl radical. By comparing the fragmentation pattern to that of unsubstituted isoquinoline and 3-methylisoquinoline, researchers can confidently identify the structural features of this compound and related compounds. This guide serves as a valuable resource for scientists and professionals in drug development, enabling more accurate and efficient structural elucidation.
References
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
PubChem. 7-Bromoisoquinolin-3-amine. [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. [Link]
Sources
Comparing the reactivity of 7-Bromo-3-methylisoquinoline vs 7-chloro-3-methylisoquinoline
Title: Reactivity Profile & Selection Guide: 7-Bromo-3-methylisoquinoline vs. 7-Chloro-3-methylisoquinoline
Executive Summary
In the functionalization of the isoquinoline scaffold, the choice between This compound (7-Br-3-Me-IQ) and 7-Chloro-3-methylisoquinoline (7-Cl-3-Me-IQ) is rarely a matter of simple preference; it is a trade-off between reactivity velocity and atom economy/cost .
-
The "Premium" Choice (7-Br): Essential for Lithium-Halogen exchange and mild palladium-catalyzed couplings. It is the "high-speed" substrate but suffers from higher molecular weight and often higher commercial costs due to separation difficulties during synthesis (Pomeranz-Fritsch isomerism).[1]
-
The "Process" Choice (7-Cl): Superior for scale-up if the catalytic system is tuned (e.g., bulky phosphines). It is inert to standard lithiation conditions, making it a poor choice for nucleophilic generation but an excellent choice for cost-sensitive Suzuki couplings where forcing conditions are acceptable.
Fundamental Physical Properties & Reactivity Theory
The reactivity difference is governed fundamentally by the Carbon-Halogen bond dissociation energy (BDE) and the bond length. The C7 position in isoquinoline is on the benzenoid ring, making it chemically distinct from the electron-deficient pyridine ring (positions 1 and 3).
| Property | This compound | 7-Chloro-3-methylisoquinoline | Impact on Reactivity |
| C-X Bond Energy | ~81 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) | Br undergoes oxidative addition to Pd(0) significantly faster. |
| C-X Bond Length | ~1.90 Å | ~1.74 Å | Br is more sterically accessible for metal insertion. |
| Li-Halogen Exchange | Rapid (< 5 min @ -78°C) | Inert / Very Slow | Br allows access to the C7-lithiated nucleophile; Cl does not. |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) | Cl is preferred for large-scale manufacturing (lower waste mass). |
The "3-Methyl" Effect
The methyl group at C3 exerts a weak inductive electron-donating effect (+I). While this slightly increases the electron density of the pyridine ring, its effect on the distal C7 position is negligible regarding the mechanism of coupling. However, it significantly improves solubility in non-polar solvents (Toluene, Hexanes) compared to the bare isoquinoline, facilitating low-temperature lithiation handling.
Head-to-Head: Reaction Performance
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
7-Bromo Derivative:
-
Conditions: Standard. Pd(PPh3)4 or Pd(dppf)Cl2 with weak bases (Na2CO3) at 80°C.
-
Mechanism: Fast oxidative addition. The rate-limiting step is often transmetallation.
-
Success Rate: >95% for most boronic acids.
-
-
7-Chloro Derivative:
-
Conditions: "Forcing". Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, or NHC ligands) to facilitate oxidative addition across the stronger C-Cl bond. Often requires stronger bases (K3PO4, Cs2CO3) and higher temperatures (100-120°C).
-
Mechanism: Oxidative addition is the rate-determining step.
-
Success Rate: Variable. Sterically hindered boronic acids may fail.
-
B. Lithium-Halogen Exchange
This is the binary differentiator.
-
7-Bromo: Reacts cleanly with n-BuLi or t-BuLi at -78°C to form the 7-lithio species, which can then trap electrophiles (aldehydes, ketones, CO2).
-
7-Chloro: Generally inert to n-BuLi at -78°C. At higher temperatures (>-40°C), n-BuLi is more likely to attack the C1 position (nucleophilic addition to the imine) rather than exchange the halogen, leading to destructive side reactions.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways available to these two substrates.
Figure 1: Divergent chemical pathways. Note that the Bromo-derivative offers a dual-pathway utility (Lithiation + Standard Coupling), while the Chloro-derivative is specialized for Advanced Coupling conditions.
Experimental Protocols
Protocol A: Lithium-Halogen Exchange (Specific to 7-Bromo)
Use this to install formyl, carboxyl, or hydroxyalkyl groups at C7.
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Dissolution: Add This compound (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration). The 3-methyl group ensures good solubility.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.
-
Exchange: Dropwise add n-BuLi (1.1 eq, 1.6 M in hexanes) down the side of the flask over 5 minutes.
-
Observation: A color change (often to deep red/orange) indicates the formation of the aryl-lithium species.
-
-
Aging: Stir at -78°C for exactly 15 minutes .
-
Critical Note: Do not extend beyond 30 mins; the lithiated species can isomerize or attack the C1=N bond of unreacted starting material.
-
-
Quench: Add the Electrophile (e.g., DMF for formylation) (1.5 eq) rapidly.
-
Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.
Protocol B: "Universal" Suzuki Coupling (Works for Br, and Cl with modification)
Use this for attaching aryl groups.
-
Catalyst System:
-
For 7-Bromo: Pd(dppf)Cl2 (3 mol%)
-
For 7-Chloro: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Base: K3PO4 (2.0 eq).
-
Procedure:
-
Combine Halide (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst in a vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent.[2]
-
Heat to 90°C (for Br) or 110°C (for Cl) for 4-12 hours.
-
-
Validation: Monitor by TLC. 7-Br usually disappears within 2 hours; 7-Cl may require overnight heating.
Synthesis & Sourcing Insight (The "Hidden" Cost)
Why is the Bromo-derivative often more expensive? The primary synthesis route is the Pomeranz-Fritsch reaction .[3][4]
The Problem: For 7-substituted isoquinolines, the cyclization of the meta-substituted benzyl precursor is non-regioselective. It produces a mixture of 7-substituted and 5-substituted isomers (often 1:1). Separating 7-Br-3-Me-IQ from 5-Br-3-Me-IQ is difficult (requires careful chromatography or fractional crystallization). When purchasing, ensure the Certificate of Analysis (CoA) confirms <1% of the 5-isomer.
Decision Matrix
| Scenario | Recommended Product | Reason |
| Early Stage Discovery | 7-Bromo | Speed is priority. Works with "lazy" chemistry (standard catalysts). |
| Library Synthesis | 7-Bromo | Reliability across diverse boronic acids is higher. |
| Scale-Up (>100g) | 7-Chloro | Significant cost savings; catalyst cost is offset by lower raw material price. |
| Installing -CHO / -COOH | 7-Bromo | Requires Li-Halogen exchange. 7-Cl will fail. |
| High-Temp Stability | 7-Chloro | Less prone to debromination/homocoupling at very high temps. |
References
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981).[6] "The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases." Synthetic Communications, 11(7), 513–519. Link
-
Li, J. J. (2014). "Pomeranz–Fritsch Reaction."[1][2][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Detailed discussion on the 5- vs 7-isomer regioselectivity issues). Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides."[7][8] Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes the ligand requirements for activating unreactive Aryl-Cl bonds). Link
-
Parham, W. E., & Bradsher, C. K. (1982).[9] "Aromatic Organolithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange."[10] Accounts of Chemical Research, 15(10), 300–305. (Foundational text on the kinetics of Li-Halogen exchange vs nucleophilic addition). Link
Sources
- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. joss.tcnj.edu [joss.tcnj.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to HPLC Purity Validation of Synthesized 7-Bromo-3-methylisoquinoline
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For novel heterocyclic entities like 7-Bromo-3-methylisoquinoline, a crucial intermediate in medicinal chemistry, establishing a robust purity profile is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for purity validation against other common analytical techniques. We will move beyond rote protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach.
The Central Role of Purity in Drug Discovery
The presence of impurities, even in minute quantities, can have profound effects. They can alter pharmacological and toxicological profiles, compromise reaction yields in subsequent synthetic steps, and introduce significant variability into experimental data. For a compound like this compound, potential impurities could arise from unreacted starting materials, side-products from the synthetic route (e.g., positional isomers like 5-bromo-3-methylisoquinoline, a common issue in Pomeranz-Fritsch type syntheses), or degradation products.[1][2] Therefore, a validated analytical method is not just a regulatory requirement but a fundamental tool for ensuring data integrity.
HPLC: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, remains the gold standard for purity assessment of non-volatile small molecules due to its high resolving power, sensitivity, and quantitative accuracy.
Strategic HPLC Method Development
The objective is to develop a method that can separate the main compound (the Active Pharmaceutical Ingredient or API) from all potential and actual impurities. Our approach for this compound is a systematic process.
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocol: HPLC Purity Method for this compound
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Causality: The C18 stationary phase provides excellent hydrophobic interaction with the non-polar isoquinoline core, ensuring adequate retention and separation from more polar or non-polar impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Causality: ACN is a strong organic solvent providing efficient elution. TFA serves two critical functions: it acts as an ion-pairing agent and maintains a low pH (~2-3), which protonates the basic nitrogen on the isoquinoline ring. This single ionic state prevents peak tailing caused by interactions with residual silanol groups on the column, ensuring sharp, symmetrical peaks.
-
-
Gradient Elution: A gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration.
-
Causality: A gradient is essential for purity analysis as it ensures that both early-eluting (polar) and late-eluting (highly non-polar) impurities are effectively separated and eluted from the column in a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity and separation kinetics.
-
-
Detection: DAD at 254 nm, with a full spectrum scan (200-400 nm) collected for peak purity analysis.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of 50:50 ACN:Water diluent to a final concentration of 0.5 mg/mL.
The Imperative of Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4][5] We adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework.[6][7]
Specificity: This is the cornerstone of a purity method. It's the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. To prove this, we perform forced degradation studies. The sample is stressed under acidic, basic, oxidative (H₂O₂), thermal, and photolytic (UV light) conditions.[8] The goal is to achieve 5-20% degradation.[8] The HPLC method must demonstrate that the main peak is spectrally pure (via DAD analysis) and well-resolved from all degradation products.
Linearity: Establishes that the method's response is directly proportional to the analyte concentration.
-
Protocol: Prepare a minimum of five standard solutions of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy: The closeness of the test results to the true value.
-
Protocol: Analyze a sample of known concentration (e.g., 0.5 mg/mL) in triplicate. Alternatively, spike a mixture of known impurities or a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Determination: Typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and organic content in the mobile phase (±2%).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the purity result should not significantly change.
Hypothetical Validation Data Summary for this compound
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution with degradation products | Peak Purity > 990 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 0.005 - 0.75 mg/mL | 80-120% of assay conc.[10][11] | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (RSD) | |||
| - Repeatability | 0.45% | ≤ 2.0% | Pass |
| - Intermediate | 0.82% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | - | - |
| LOQ | 0.15 µg/mL | RSD ≤ 10% | Pass |
| Robustness | No significant impact on results | System Suitability Met | Pass |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal techniques—methods that rely on different physicochemical principles. This multi-faceted approach provides a higher degree of confidence in the purity value.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12] MS provides mass information for identification.
-
Applicability: Excellent for identifying and quantifying volatile impurities such as residual solvents (e.g., Toluene, THF) or volatile by-products. This compound itself is likely amenable to GC analysis.
-
Advantage: High sensitivity and provides structural information through characteristic fragmentation patterns, making it powerful for impurity identification.
-
Limitation: Not suitable for non-volatile or thermally labile compounds, which could be significant process-related impurities or degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: Directly couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.
-
Applicability: The most powerful tool for impurity identification. As peaks elute from the HPLC, they are ionized and their mass-to-charge ratio is determined. This allows for the rapid determination of the molecular weight of unknown impurity peaks.
-
Advantage: Provides molecular weight information for every peak, dramatically accelerating the identification of process impurities and degradation products without the need for isolation.
-
Limitation: Quantification can be more complex than with a UV detector, as ionization efficiency can vary significantly between different compounds. It is often used as a qualitative or semi-quantitative tool alongside HPLC-UV for accurate quantification.
Quantitative NMR (qNMR)
-
Principle: A primary analytical method that determines the quantity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known concentration.[13][14]
-
Applicability: Provides an absolute measure of purity (mass fraction) without needing a reference standard of the analyte itself. It is also invaluable for confirming the structure of the primary compound and any major impurities.
-
Advantage: A direct, primary method that is highly precise and can be used to certify the purity of reference standards. It is non-destructive and provides rich structural information.[15]
-
Limitation: Significantly lower sensitivity compared to chromatographic methods. It is generally suitable for quantifying components present at levels >0.1-1%. It cannot detect trace-level impurities that HPLC can easily quantify.
Comparative Summary of Purity Analysis Techniques
| Feature | HPLC-UV | GC-MS | LC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning | Nuclear magnetic resonance |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurities & Residual Solvents | Impurity Identification | Absolute Purity & Structural ID |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Very High (pg-fg) | Low (µg-mg) |
| Quantitative Accuracy | Excellent (with standard) | Good (with standard) | Moderate (variable ionization) | Excellent (primary method) |
| Structural Info | Limited (UV spectra) | High (fragmentation) | High (molecular weight) | Very High (full structure) |
| Sample Throughput | High | Moderate | Moderate | Low |
| Best For... | Routine QC, stability testing, main component assay. | Detecting solvents, volatile starting materials. | Identifying unknown impurities and degradants. | Certifying reference standards, absolute purity determination. |
Conclusion and Senior Scientist's Recommendation
For the comprehensive purity validation of synthesized this compound, a validated reverse-phase HPLC method stands as the indispensable core technique. Its high resolution, sensitivity, and quantitative precision make it the ideal choice for routine quality control, stability testing, and the quantification of impurities down to trace levels. The validation of this method according to ICH Q2(R1) guidelines is not optional; it is a mandatory process that ensures the reliability of every result generated.
However, to achieve the highest level of scientific confidence, an orthogonal approach is strongly recommended. LC-MS should be employed during method development and for investigating any unknown peaks to rapidly identify potential process impurities and degradation products. GC-MS is essential for a complete profile, specifically to quantify residual solvents and other volatile impurities not visible by HPLC. Finally, qNMR serves as the ultimate arbiter of absolute purity and should be used to qualify the primary reference standard against which all chromatographic methods are calibrated.
By integrating these techniques, researchers and drug development professionals can build a complete, robust, and defensible purity profile for this compound, ensuring the quality and integrity of their scientific endeavors.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [3]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). [4]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [5]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025-07-30). [6]
-
Al-Sabah, J., et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular and Clinical Oncology, 2021. [16]
-
Patel, K., et al. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 2021. [10]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [7]
-
CHROMacademy. HPLC Method Development and Validation for Pharmaceutical Analysis. [9]
-
Alsante, K. M., et al. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Liquid Chromatography & Related Technologies, 2022. [8]
-
ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025-08-07). [17]
-
Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 2020. [11]
-
ALWSCI. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023-07-25). [12]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [18]
-
Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline. [1]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. (2021-03-05). [13]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023-01-12). [14]
-
SlideShare. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. [19]
-
NIH. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [20]
-
NIH. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010-07-21). [15]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). [2]
Sources
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Safety Operating Guide
Operational Guide: Safe Disposal of 7-Bromo-3-methylisoquinoline
Executive Summary & Operational Directive
Do not dispose of 7-Bromo-3-methylisoquinoline down the drain or in general trash.
This compound is a halogenated organic intermediate .[1] Its disposal requires strict segregation from non-halogenated solvents and oxidizers.[1] The presence of the bromine atom (
Immediate Action Items:
-
Segregate: Place all solid or liquid waste containing this compound into the Halogenated Waste stream.[1]
-
Label: Clearly mark containers with "Halogenated Organic Waste" and list the full chemical name.
-
Protect: Treat as a Marine Pollutant and Irritant during handling.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] The bromine substituent defines the disposal pathway, while the isoquinoline core dictates chemical compatibility.[1]
Physicochemical Data
| Property | Value | Operational Implication |
| Chemical Name | This compound | Primary identifier for waste manifest.[1] |
| CAS Number | 1416713-25-1 | Use for regulatory verification (SDS lookup).[1] |
| Formula | Halogenated (Contains Br).[1][2] | |
| Physical State | Solid (typically off-white powder) | Dust control measures required during transfer.[1] |
| Solubility | Low in water; Soluble in DCM, DMSO | Use halogenated solvents (DCM) for cleaning glassware. |
GHS Hazard Classification[1][3][4]
-
Environmental: Presumed toxic to aquatic life (Standard for halogenated heterocycles).[1]
Waste Characterization & Segregation Logic
The most common compliance failure in laboratories is the mixing of halogenated and non-halogenated wastes.[1] This section details the logic to prevent "cross-contamination" of waste streams, which can result in heavy regulatory fines (EPA/RCRA) and rejection by disposal facilities.
The "Halogen Rule"
If the waste mixture contains >1,000 ppm (0.1%) of halogenated compounds (by volume), the entire container must be classified as Halogenated Waste .
Figure 1: Decision tree for segregating brominated isoquinoline waste. When in doubt, default to the Halogenated stream.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Do not dissolve the solid just to dispose of it.[1] Solid waste is generally cheaper and safer to transport than liquid waste.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[1][4][5]
-
Labeling:
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
This is common during synthesis or purification (HPLC/Flash Chromatography).[1]
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1] Isoquinolines can react exothermically with strong acids.[1]
-
Solvent Choice:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform: Must go to Halogenated Waste.
-
If dissolved in Acetone/Methanol: If the concentration of this compound is significant (>0.1%), classify as Halogenated Waste to be safe.[1]
-
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.[1]
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture potential leaks.[1]
Scenario C: Contaminated Debris (Sharps, Gloves, Silica Gel)[1]
-
Silica Gel: Silica used to purify this compound must be disposed of as Solid Hazardous Waste .[1] Do not dry it out in a fume hood (releases dust); bag it while damp.[1]
-
Sharps: Needles contaminated with the compound go into the standard biohazard/sharps container, which is incinerated.[1]
-
Gloves/Towels: If heavily soiled, bag in a clear zip-lock bag before placing in the solid hazardous waste drum to prevent odor and contamination of other lab waste.[1]
Emergency Spill Response Protocol
In the event of a spill, rapid containment prevents exposure and environmental release.[1]
Figure 2: Sequential workflow for managing a laboratory spill of this compound.
Specific Cleaning Solvents:
-
Since the compound is lipophilic, water will not be effective for cleaning surfaces.[1]
-
Use Acetone or Ethanol for the initial wipe-down.[1]
Regulatory & Compliance Context (US/Global)
US EPA (RCRA)
While this compound is not explicitly listed with a "P" or "U" code, it is regulated under the "Characteristic" and "Generator Knowledge" clauses.[1]
-
Waste Code Determination: If mixed with spent halogenated solvents (DCM, etc.), apply code F002 .[1][6] If pure, it is unlisted but must be managed as D001 (if ignitable carrier) or simply "Non-RCRA Regulated Hazardous Waste" (depending on state), but always incinerated due to the halogen content.
-
Satellite Accumulation: Store waste at or near the point of generation.[1] Container must remain closed unless adding waste.[1]
Incineration Requirements
Facilities receiving this waste must use High-Temperature Incineration (HTI) (>1100°C) with rapid quenching.[1]
-
Reasoning: Incomplete combustion of brominated aromatics can yield Polybrominated Dibenzodioxins (PBDDs).[1]
-
Your Role: Proper labeling ("Halogenated") ensures the waste facility routes the drum to an incinerator equipped with acid gas scrubbers to neutralize the HBr produced.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[1][7] [Link]
-
PubChem. (2024).[1][8] Compound Summary for CID 20616792, this compound.[1][2] National Center for Biotechnology Information.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[1][4] [Link]
Sources
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- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. This compound | C10H8BrN | CID 20616792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
